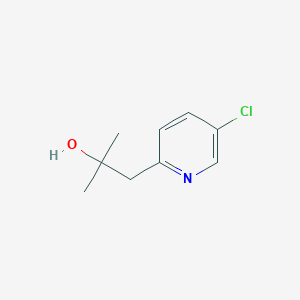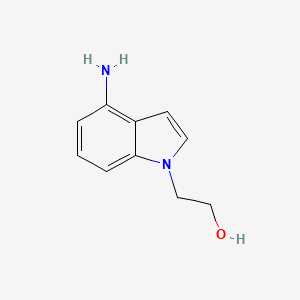![molecular formula C13H15N3S B15313185 2-[(2E)-2-(butan-2-ylidene)hydrazinyl]-4-phenyl-1,3-thiazole](/img/structure/B15313185.png)
2-[(2E)-2-(butan-2-ylidene)hydrazinyl]-4-phenyl-1,3-thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(butan-2-ylidene)hydrazin-1-yl]-4-phenyl-1,3-thiazole is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Méthodes De Préparation
The synthesis of 2-[2-(butan-2-ylidene)hydrazin-1-yl]-4-phenyl-1,3-thiazole typically involves the Hantzsch thiazole synthesis. This method includes the reaction of thiosemicarbazide derivatives with various haloketones. The reaction can be carried out in solvents such as tetrahydrofuran (THF) or 1,4-dioxane, and a base catalyst may be used to shorten the reaction time
Analyse Des Réactions Chimiques
2-[2-(butan-2-ylidene)hydrazin-1-yl]-4-phenyl-1,3-thiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thioethers or amines.
Substitution: The thiazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to a variety of derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-[2-(butan-2-ylidene)hydrazin-1-yl]-4-phenyl-1,3-thiazole has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Industry: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-[2-(butan-2-ylidene)hydrazin-1-yl]-4-phenyl-1,3-thiazole involves its interaction with microbial cell components. The compound likely targets essential enzymes or proteins within the microorganisms, disrupting their normal functions and leading to cell death . The exact molecular targets and pathways are still under investigation, but its antimicrobial activity suggests it interferes with critical biological processes in the pathogens.
Comparaison Avec Des Composés Similaires
Similar compounds to 2-[2-(butan-2-ylidene)hydrazin-1-yl]-4-phenyl-1,3-thiazole include other thiazole derivatives such as 2-[2-(9H-fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole . These compounds share the thiazole ring structure but differ in their substituents, which can significantly affect their biological activities and applications. The uniqueness of 2-[2-(butan-2-ylidene)hydrazin-1-yl]-4-phenyl-1,3-thiazole lies in its specific substituents, which contribute to its distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C13H15N3S |
|---|---|
Poids moléculaire |
245.35 g/mol |
Nom IUPAC |
N-[(E)-butan-2-ylideneamino]-4-phenyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C13H15N3S/c1-3-10(2)15-16-13-14-12(9-17-13)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3,(H,14,16)/b15-10+ |
Clé InChI |
IMYKUKUFCNPNOY-XNTDXEJSSA-N |
SMILES isomérique |
CC/C(=N/NC1=NC(=CS1)C2=CC=CC=C2)/C |
SMILES canonique |
CCC(=NNC1=NC(=CS1)C2=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


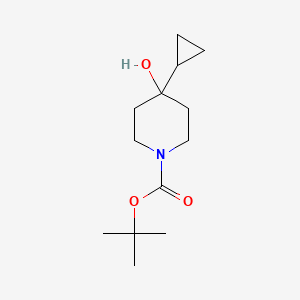
![8-Oxa-1-azadispiro[3.1.4^{6}.1^{4}]undecane](/img/structure/B15313109.png)
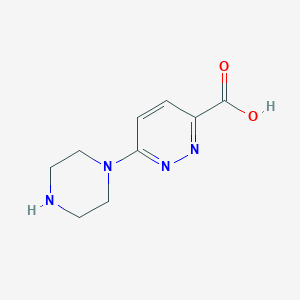
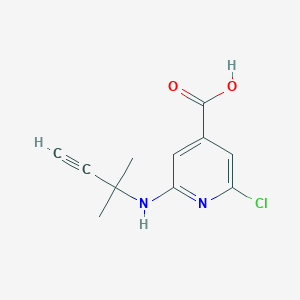
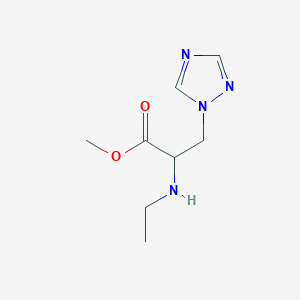
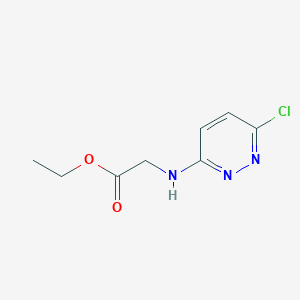

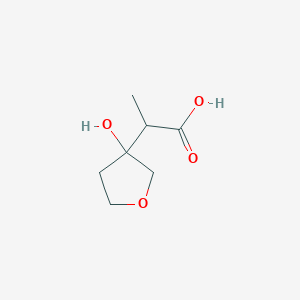

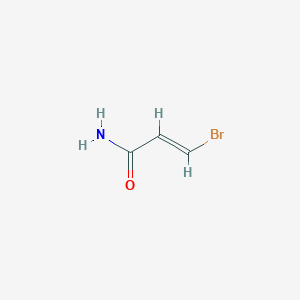
![N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)-2-methylpropanamide;hydrochloride](/img/structure/B15313179.png)
